molecular formula C17H15Cl2NO2 B8334134 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid CAS No. 543737-13-9

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid

Cat. No. B8334134
M. Wt: 336.2 g/mol
InChI Key: ROCHTQWNNZUYOK-UHFFFAOYSA-N
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Patent
US06911453B2

Procedure details

500 mg 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydro-isoquinoline-4-yl)-benzoic-acid-ethyl-ester (Example 220) were dissolved in 15 ml methanol and treated with 10 ml of a 2 N KOH-solution. After 1 h at 50° C. the solvent was removed i. vac. The residue was taken up in water and was washed with ether. The aqueous phase was seperated and 2 N HCl was added until a pH-value of about 6 was reached. The precipitate was filtered off by suction and dried to give 304 mg of the title compound.
Name
3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydro-isoquinoline-4-yl)-benzoic-acid-ethyl-ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:24])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]2[C:20]3[C:15](=[C:16]([Cl:22])[CH:17]=[C:18]([Cl:21])[CH:19]=3)[CH2:14][N:13]([CH3:23])[CH2:12]2)[CH:6]=1)C.[OH-].[K+]>CO>[Cl:21][C:18]1[CH:19]=[C:20]2[C:15](=[C:16]([Cl:22])[CH:17]=1)[CH2:14][N:13]([CH3:23])[CH2:12][CH:11]2[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:24])=[O:3] |f:1.2|

Inputs

Step One
Name
3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydro-isoquinoline-4-yl)-benzoic-acid-ethyl-ester
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C1CN(CC2=C(C=C(C=C12)Cl)Cl)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h at 50° C. the solvent was removed i
Duration
1 h
WASH
Type
WASH
Details
was washed with ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase was seperated
ADDITION
Type
ADDITION
Details
2 N HCl was added until a pH-value of about 6
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off by suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(CN(CC2=C(C1)Cl)C)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 304 mg
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.